molecular formula C27H20O5S2 B11440248 3,3'-[(4-ethoxyphenyl)methanediyl]bis(4-hydroxy-2H-thiochromen-2-one)

3,3'-[(4-ethoxyphenyl)methanediyl]bis(4-hydroxy-2H-thiochromen-2-one)

Cat. No.: B11440248
M. Wt: 488.6 g/mol
InChI Key: KTZYPZYCDGCQAH-UHFFFAOYSA-N
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Description

3,3’-[(4-ethoxyphenyl)methanediyl]bis(4-hydroxy-2H-thiochromen-2-one) is a complex organic compound that belongs to the class of thiochromenones This compound is characterized by the presence of two thiochromenone moieties connected via a methylene bridge to a 4-ethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-[(4-ethoxyphenyl)methanediyl]bis(4-hydroxy-2H-thiochromen-2-one) typically involves the condensation of 4-ethoxybenzaldehyde with 4-hydroxy-2H-thiochromen-2-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is then heated to reflux for several hours to ensure complete condensation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

3,3’-[(4-ethoxyphenyl)methanediyl]bis(4-hydroxy-2H-thiochromen-2-one) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiochromenone moieties to their corresponding dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like bromine, chlorine, or nitrating agents can be used for electrophilic substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives of thiochromenone.

    Substitution: Halogenated or nitrated derivatives of the compound.

Scientific Research Applications

3,3’-[(4-ethoxyphenyl)methanediyl]bis(4-hydroxy-2H-thiochromen-2-one) has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,3’-[(4-ethoxyphenyl)methanediyl]bis(4-hydroxy-2H-thiochromen-2-one) involves its interaction with various molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, its antioxidant properties can protect cells from oxidative stress.

Comparison with Similar Compounds

Similar Compounds

  • 3,3’-[(3-methoxyphenyl)methanediyl]bis(4-hydroxy-2H-chromen-2-one)
  • 3,3’-[(4-chlorophenyl)methanediyl]bis(4-hydroxy-2H-chromen-2-one)
  • 3,3’-[(2-hydroxyphenyl)methanediyl]bis(4-hydroxy-2H-chromen-2-one)

Uniqueness

3,3’-[(4-ethoxyphenyl)methanediyl]bis(4-hydroxy-2H-thiochromen-2-one) is unique due to the presence of the 4-ethoxyphenyl group, which can influence its chemical reactivity and biological activity. The ethoxy group can enhance the compound’s lipophilicity, potentially improving its ability to interact with biological membranes and molecular targets.

Properties

Molecular Formula

C27H20O5S2

Molecular Weight

488.6 g/mol

IUPAC Name

3-[(4-ethoxyphenyl)-(2-hydroxy-4-oxothiochromen-3-yl)methyl]-2-hydroxythiochromen-4-one

InChI

InChI=1S/C27H20O5S2/c1-2-32-16-13-11-15(12-14-16)21(22-24(28)17-7-3-5-9-19(17)33-26(22)30)23-25(29)18-8-4-6-10-20(18)34-27(23)31/h3-14,21,30-31H,2H2,1H3

InChI Key

KTZYPZYCDGCQAH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(C2=C(SC3=CC=CC=C3C2=O)O)C4=C(SC5=CC=CC=C5C4=O)O

Origin of Product

United States

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